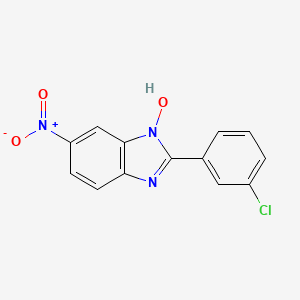

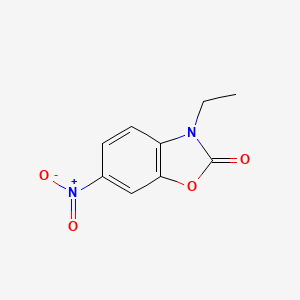

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol" is a derivative of the benzimidazole class, which is known for its biological activity. Benzimidazole derivatives have been extensively studied due to their potential as antimicrobial and anticancer agents, as well as their role in various chemical reactions and molecular structures .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of substituted aromatic aldehydes with o-phenylenediamine derivatives, using oxidative reagents such as sodium metabisulfite. These derivatives can be further modified by reacting with substituted halides in the presence of potassium carbonate, employing both conventional methods and microwave irradiation to improve yields . For example, 4-chloro-o-phenylenediamine has been used as a starting material in the synthesis of various benzimidazole derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with chloro and nitro substituents, has been elucidated using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. These studies have revealed details such as crystal lattice parameters, hydrogen bonding interactions, and the planarity of the benzimidazole core . DFT calculations have been employed to optimize geometrical structures and to predict vibrational frequencies, natural bonding orbitals, and frontier molecular orbitals .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are key steps in their synthesis. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole has been reported to undergo nucleophilic substitution with pyridine without the need for an additional base . The reactivity of these compounds can lead to ring-ring interconversions and rearrangements under certain conditions, as demonstrated by the transformation of a nitrosoimidazo-thiazole derivative into a thiazino-oxadiazolone .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their substituents. For example, the presence of methyl, chloro, and nitro groups can affect melting points, solubility, and acidity . The electronic properties, such as the first hyperpolarizability and HOMO-LUMO gap, can be assessed through computational methods, providing insights into the charge transfer and stability of the molecules . Additionally, the antimicrobial and antihypertensive activities of these compounds have been evaluated, showing significant biological effects .

Scientific Research Applications

Structural and Spectroscopic Analysis

One study delves into the structural and spectroscopic properties of benzimidazole derivatives, underlining their potential in material science and chemical analysis. Through comprehensive techniques like X-ray diffraction and NMR spectroscopy, researchers have elucidated the molecular structures and interactions, paving the way for applications in designing novel materials with specific chemical and physical properties (Saral, Özdamar, & Uçar, 2017).

Potential Anticancer Agents

Another significant area of research involves the evaluation of benzimidazole derivatives as potential anticancer agents. These compounds have been tested against various human cancer cell lines, revealing promising cytotoxic activity. For example, certain derivatives displayed selective cytotoxicity and mechanisms of action that include cell cycle arrest and apoptosis induction, suggesting their potential in cancer therapy (Romero-Castro et al., 2011).

Antihypertensive Activity

The antihypertensive properties of benzimidazole derivatives have also been explored, with studies synthesizing and screening compounds for their ability to lower blood pressure. This research contributes to the development of new antihypertensive drugs, highlighting the therapeutic potential of benzimidazole derivatives in managing hypertension (Sharma, Kohli, & Sharma, 2010).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their corrosion inhibition capabilities, offering valuable insights for the chemical industry, especially in the protection of metals. Through electrochemical and spectroscopic methods, researchers have demonstrated the efficacy of these compounds in inhibiting corrosion, providing a basis for developing safer and more effective corrosion inhibitors (Rouifi et al., 2020).

Antimicrobial and Anticancer Agents

Further studies have synthesized benzimidazole derivatives to assess their antimicrobial and anticancer activities, underscoring the dual-purpose potential of these compounds. By targeting specific cellular mechanisms, these derivatives offer a promising approach to designing new drugs that could combat both microbial infections and cancer (Pham et al., 2022).

properties

IUPAC Name |

2-(3-chlorophenyl)-1-hydroxy-6-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(17(19)20)7-12(11)16(13)18/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJZPEOYJOJURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)